molecular formula C9H13Cl2F3N4 B2752193 N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride CAS No. 1448850-53-0

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride

Cat. No.: B2752193
CAS No.: 1448850-53-0
M. Wt: 305.13
InChI Key: CJMQUKOOIIWNPW-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride is a compound that features a pyrrolidine ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles

Preparation Methods

The synthesis of N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride typically involves the construction of the pyrrolidine and pyrimidine rings followed by their functionalization. One common synthetic route starts with the reaction of maleic anhydride and aromatic amines, leading to the formation of intermediate compounds that are further reacted with thionyl chloride . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride is unique due to its specific combination of pyrrolidine and pyrimidine rings. Similar compounds include:

By comparing these compounds, it becomes evident that this compound offers a unique structural framework that can be exploited for various scientific and industrial applications.

Properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-6-1-2-13-4-6;;/h3,5-6,13H,1-2,4H2,(H,14,15,16);2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMQUKOOIIWNPW-QYCVXMPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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